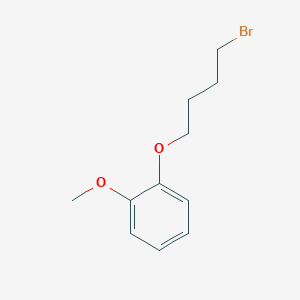

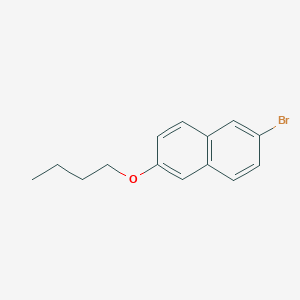

2-Bromo-6-butoxynaphthalene

Overview

Description

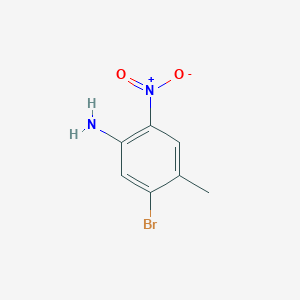

2-Bromo-6-butoxynaphthalene is a brominated naphthalene derivative that is of interest in various chemical research areas. While the specific compound is not directly studied in the provided papers, related brominated naphthalenes and their chemical properties, synthesis, and potential applications are discussed, which can provide insights into the behavior and characteristics of this compound.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives often involves halogenation reactions, as seen in the synthesis of 6-bromo-5,7-dihydroxyphthalide 5-methyl ether, where a CuBr2-mediated multi-step reaction is employed . Similarly, the synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene is achieved using Dakin's oxidation and Claisen rearrangement, starting from 1-methoxynaphthalene . These methods suggest that the synthesis of this compound could potentially be carried out through similar halogenation strategies, possibly involving the use of brominating agents like CuBr2 or direct bromination of a suitably substituted naphthalene precursor.

Molecular Structure Analysis

The molecular structure of brominated naphthalenes can be analyzed using spectroscopic methods such as FT-IR and FT-Raman, as demonstrated in the study of 2-bromo-6-methoxynaphthalene . Density Functional Theory (DFT) calculations can provide theoretical insights into the vibrational modes, molecular geometry, and conformational stability of such compounds . These techniques could be applied to this compound to determine its molecular structure and stability.

Chemical Reactions Analysis

Brominated naphthalenes can undergo various chemical reactions, including further halogenation, as seen in the high-temperature bromination of 2-bromo-1,4-dihydro-1,4-ethenonaphthalene leading to rearranged tribromides . The reactivity of brominated naphthalenes towards nucleophiles is also of interest, as demonstrated by the use of 2-bromoacetyl-6-methoxynaphthalene in the fluorescent labelling of carboxylic acids for HPLC analysis . These studies suggest that this compound could participate in similar reactions, potentially serving as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalenes can be deduced from their spectroscopic data and computational studies. For instance, the HOMO-LUMO energy gap indicates the stability of the molecule, and the molecular electrostatic potential (MEP) can reveal reactive sites for electrophilic and nucleophilic attacks . The NBO analysis can provide information on charge delocalization within the molecule . These analyses can be applied to this compound to predict its reactivity and interactions with other chemical species.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

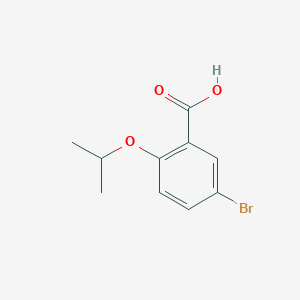

2-Bromo-6-methoxynaphthalene, a structurally similar compound to 2-Bromo-6-butoxynaphthalene, is significant in the synthesis of non-steroidal anti-inflammatory agents like nabumetone and naproxen. Its synthesis has been explored using various methylating agents, with environmental and toxicological considerations leading to the development of more benign substitutes (Xu & He, 2010).

Spectroscopic and Anti-Cancer Potential

2-Bromo-6-methoxynaphthalene has been subject to experimental and theoretical spectroscopic analyses using DFT method, revealing its electronic properties and stability. Molecular docking studies indicate that this compound exhibits anti-cancer activities, hinting at potential pharmaceutical applications (Saji, Prasana, Muthu, & George, 2021).

Environmental and Combustion Byproducts

Studies on brominated hydrocarbons like 2-bromophenol, which is related to this compound, have shown that they can form hazardous combustion byproducts like brominated dioxins when disposed in incinerators or subjected to accidental fires. This research helps in understanding the environmental impact and safety measures required for handling such chemicals (Evans & Dellinger, 2003).

Antioxidant Activity

The antioxidant activity of related compounds, such as o-bisphenols, has been investigated. This research includes kinetic and thermodynamic studies, highlighting the potential for these compounds in biomedical applications due to their antioxidant properties (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).

Antibacterial Applications

Research on compounds structurally related to this compound, such as 5,6-Dimethoxynaphthalene-2-carboxylic acid, have shown in vitro antibacterial activity against pathogenic bacteria, offering insights into potential antibacterial applications (Göksu & Uğuz, 2005).

Synthesis of Organic Semiconductors

A study on the synthesis of soluble derivatives of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene demonstrates the potential of such compounds in the development of solution-processable organic semiconductors, which can have applications in electronics (Kawabata, Usui, & Takimiya, 2019).

Safety and Hazards

Mechanism of Action

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism . These properties could potentially impact the bioavailability of the compound, but more research is needed to confirm these predictions.

properties

IUPAC Name |

2-bromo-6-butoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO/c1-2-3-8-16-14-7-5-11-9-13(15)6-4-12(11)10-14/h4-7,9-10H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQQRPRDWMYCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396566 | |

| Record name | 2-bromo-6-butoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66217-20-7 | |

| Record name | 2-bromo-6-butoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.